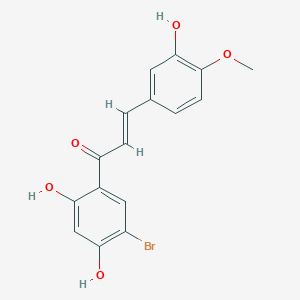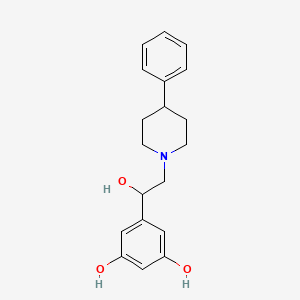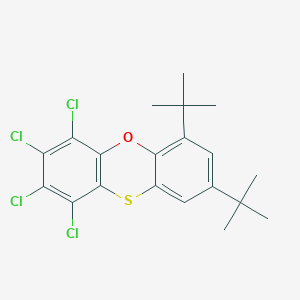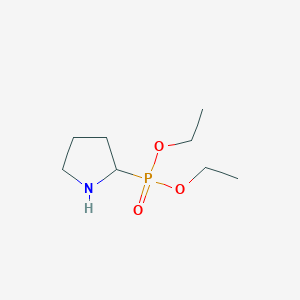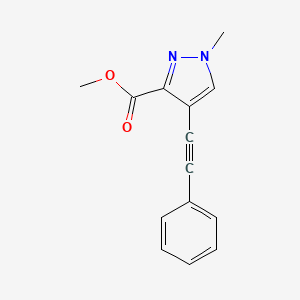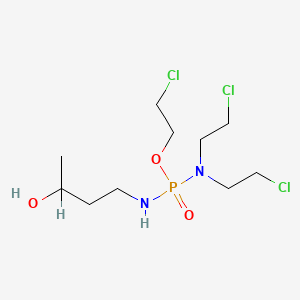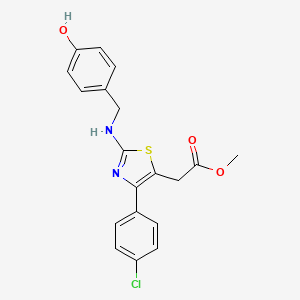
5-Thiazoleacetic acid, 4-(p-chlorophenyl)-2-((p-hydroxybenzyl)amino)-, methyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Thiazoleacetic acid, 4-(p-chlorophenyl)-2-((p-hydroxybenzyl)amino)-, methyl ester is a complex organic compound that belongs to the class of thiazole derivatives. Thiazole derivatives are known for their diverse biological activities and are often used in medicinal chemistry for drug development. This compound, in particular, features a thiazole ring, a chlorophenyl group, and a hydroxybenzylamine moiety, making it a molecule of interest for various scientific research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Thiazoleacetic acid, 4-(p-chlorophenyl)-2-((p-hydroxybenzyl)amino)-, methyl ester typically involves multi-step organic reactions. The process may start with the preparation of the thiazole ring, followed by the introduction of the chlorophenyl group and the hydroxybenzylamine moiety. Common reagents used in these reactions include thioamides, halogenated aromatic compounds, and amines. Reaction conditions often involve the use of solvents like dichloromethane or ethanol, and catalysts such as palladium or copper salts.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for higher yields and purity, using continuous flow reactors, and employing advanced purification techniques like chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
5-Thiazoleacetic acid, 4-(p-chlorophenyl)-2-((p-hydroxybenzyl)amino)-, methyl ester can undergo various chemical reactions, including:
Oxidation: The hydroxybenzyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The nitro group (if present) can be reduced to an amine.
Substitution: The chlorophenyl group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxybenzyl group would yield benzaldehyde or benzoic acid derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for synthesizing more complex molecules. Its unique structure allows for various functionalization reactions, making it valuable in organic synthesis.
Biology
In biological research, thiazole derivatives are often studied for their potential as enzyme inhibitors or receptor modulators. This compound could be investigated for its interactions with biological macromolecules.
Medicine
Medicinally, thiazole derivatives have shown promise in treating diseases like cancer, bacterial infections, and inflammatory conditions. This compound could be explored for its pharmacological properties and potential therapeutic applications.
Industry
Industrially, this compound might be used in the development of new materials, agrochemicals, or as intermediates in the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of 5-Thiazoleacetic acid, 4-(p-chlorophenyl)-2-((p-hydroxybenzyl)amino)-, methyl ester would depend on its specific biological target. Generally, thiazole derivatives can interact with enzymes or receptors, modulating their activity. The chlorophenyl and hydroxybenzyl groups may enhance binding affinity and specificity to the target molecules.
Comparison with Similar Compounds
Similar Compounds
Thiazoleacetic acid derivatives: These compounds share the thiazole ring and acetic acid moiety.
Chlorophenyl derivatives: Compounds with a chlorophenyl group, which may exhibit similar chemical reactivity.
Hydroxybenzylamine derivatives: Compounds containing the hydroxybenzylamine group, which can have similar biological activities.
Uniqueness
What sets 5-Thiazoleacetic acid, 4-(p-chlorophenyl)-2-((p-hydroxybenzyl)amino)-, methyl ester apart is the combination of these functional groups in a single molecule. This unique structure may confer distinct chemical and biological properties, making it a compound of interest for further research and development.
Properties
CAS No. |
74241-24-0 |
|---|---|
Molecular Formula |
C19H17ClN2O3S |
Molecular Weight |
388.9 g/mol |
IUPAC Name |
methyl 2-[4-(4-chlorophenyl)-2-[(4-hydroxyphenyl)methylamino]-1,3-thiazol-5-yl]acetate |
InChI |
InChI=1S/C19H17ClN2O3S/c1-25-17(24)10-16-18(13-4-6-14(20)7-5-13)22-19(26-16)21-11-12-2-8-15(23)9-3-12/h2-9,23H,10-11H2,1H3,(H,21,22) |
InChI Key |
CYIMHUKURDKKRN-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)CC1=C(N=C(S1)NCC2=CC=C(C=C2)O)C3=CC=C(C=C3)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Methanesulfonamide, N-[2-(9-acridinylamino)phenyl]-](/img/structure/B14436532.png)
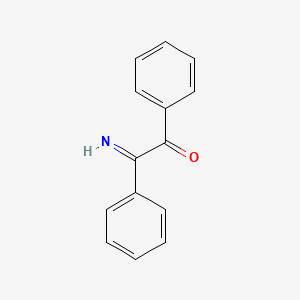
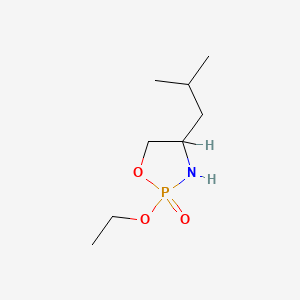
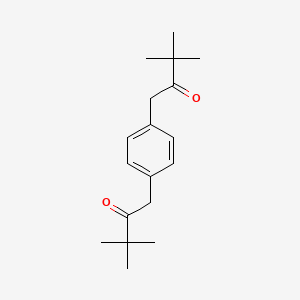

![(E)-3-[(2-methylpropan-2-yl)oxy]prop-2-enoyl chloride](/img/structure/B14436568.png)
